

An In-depth Technical Guide to **Isovelleral**: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isovelleral*

Cat. No.: B1219049

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral is a naturally occurring sesquiterpenoid dialdehyde first isolated from fungi of the *Lactarius* genus, notably *Lactarius vellereus*. It is a key contributor to the pungent or acrid taste of these mushrooms, serving as a chemical defense mechanism against predators. Beyond its role in nature, **isovelleral** has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include antimicrobial, cytotoxic, and mutagenic properties, as well as its activity as a specific inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the physical and chemical properties of **isovelleral**, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Physical and Chemical Properties

Isovelleral is a chiral molecule with a complex stereochemistry that dictates its biological activity. The physical and chemical properties of (+)-**isovelleral** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{15}H_{20}O_2$	[1] [2] [3]
Molecular Weight	232.32 g/mol	[1] [3]
Appearance	Colorless oil or crystalline solid	
Melting Point	104.5-105 °C	
Boiling Point	Not available	
Optical Rotation $[\alpha]D$	+260° (c 1.0, $CHCl_3$)	
Solubility	Soluble in chloroform, ethyl acetate, and other common organic solvents. Sparingly soluble in water.	
CAS Registry Number	37841-91-1	[1] [2]

Spectral Data

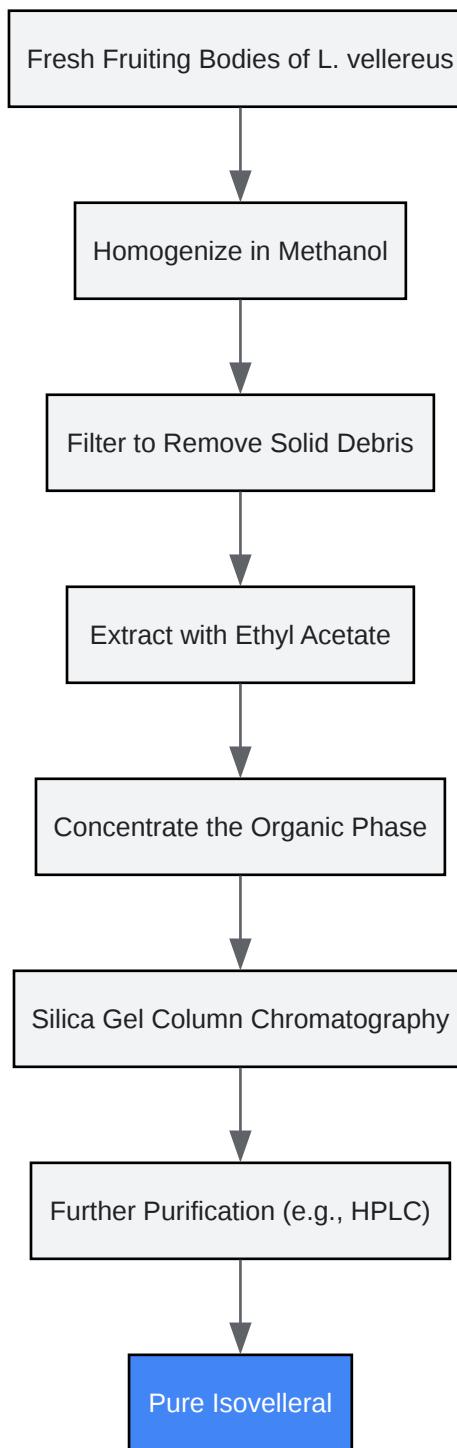
The structural elucidation of **isovelleral** has been accomplished through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR ($CDCl_3$): Chemical shifts (δ) are reported in ppm. Key signals include those for the two aldehyde protons, olefinic protons, and methyl groups.

¹³C NMR ($CDCl_3$): The spectrum shows 15 distinct carbon signals, corresponding to the molecular formula. Characteristic peaks include those for the two carbonyl carbons of the aldehyde groups and the olefinic carbons.

Mass Spectrometry (MS): The mass spectrum of **isovelleral** typically shows a molecular ion peak $[M]^+$ at m/z 232, consistent with its molecular weight.[\[1\]](#) Fragmentation patterns can provide further structural information.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include a strong C=O stretching


vibration for the aldehyde groups, typically in the range of 1680-1700 cm⁻¹, and C-H stretching vibrations.[6][7]

Experimental Protocols

Isolation of Isovelleral from *Lactarius vellereus*

The following is a general protocol for the extraction and purification of **isovelleral** from the fresh fruiting bodies of *Lactarius vellereus*.

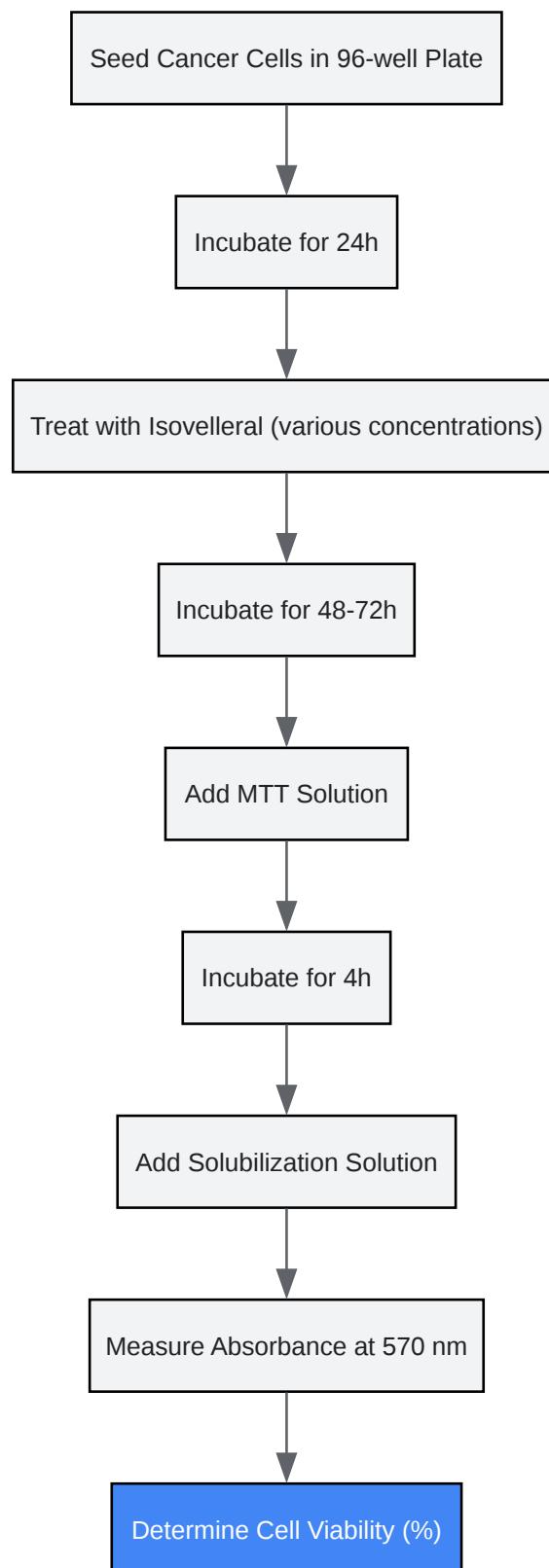
Experimental Workflow for **Isovelleral** Extraction

[Click to download full resolution via product page](#)

*Workflow for extracting **isovelleral**.*

- Extraction: Fresh mushrooms are minced and extracted with methanol at room temperature. The methanol extract is then filtered.

- Solvent Partitioning: The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer, containing **isovelleral**, is collected.
- Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Purification: Fractions containing **isovelleral** are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by high-performance liquid chromatography (HPLC) to yield pure **isovelleral**.


Total Synthesis of (\pm)-Isovelleral

A total synthesis of racemic **isovelleral** was reported by Heathcock and Thompson. The detailed multi-step synthesis is a complex process and for a comprehensive understanding, accessing the original publication is recommended.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **isovelleral** can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Workflow for MTT Assay

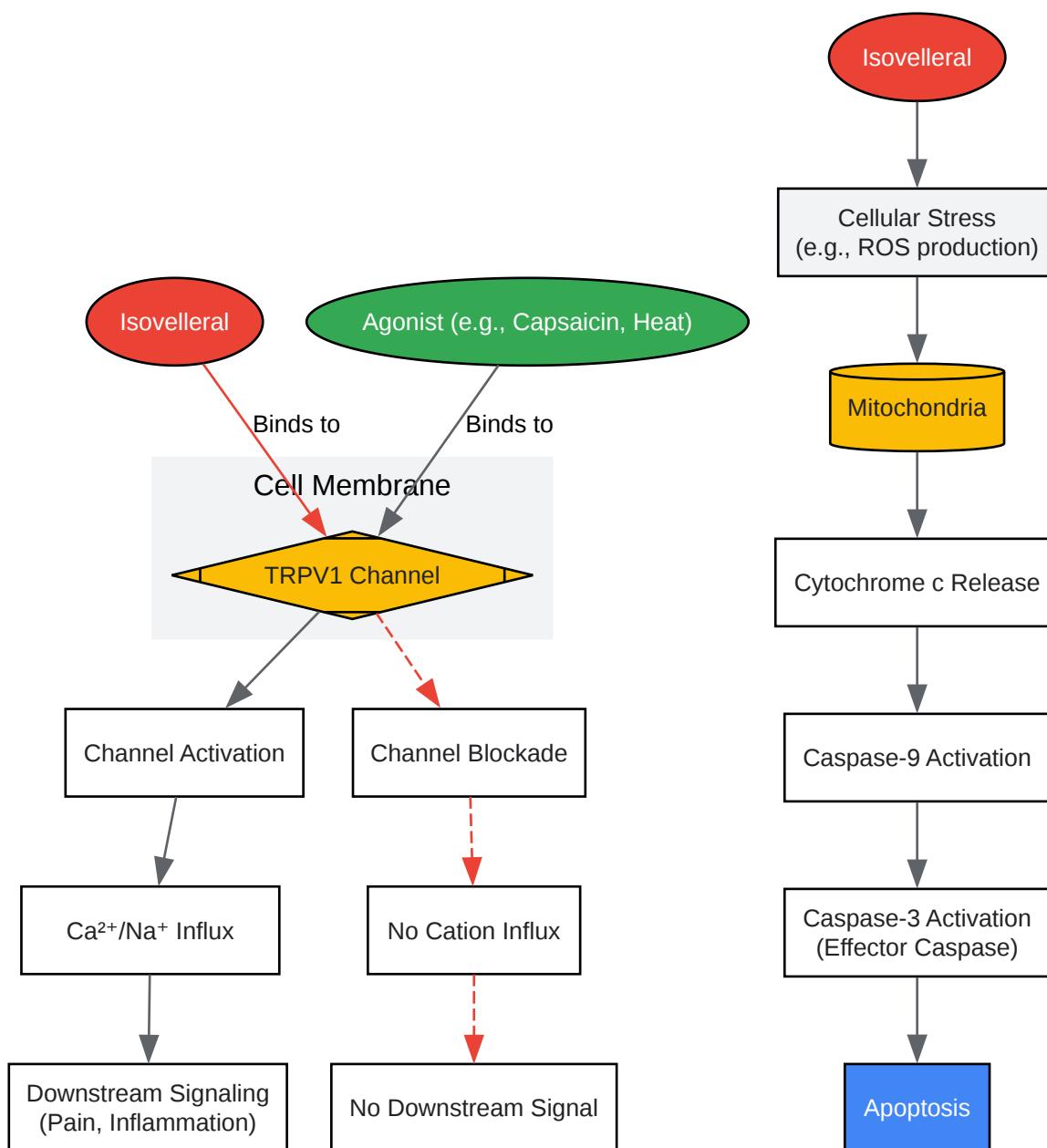
[Click to download full resolution via product page](#)

Workflow for assessing cytotoxicity.

- Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of **isovelleral** dissolved in a suitable solvent (e.g., DMSO) and incubated for 48-72 hours.
- MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
- Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of **isovelleral** against various microorganisms can be determined using the broth microdilution method.[16][17]


- Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*) is prepared in a suitable broth.
- Serial Dilution: **Isovelleral** is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of **isovelleral** that completely inhibits visible growth of the microorganism.

Signaling Pathways

Inhibition of TRPV1

Isovelleral is a known antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[18] The binding of **isovelleral** to the TRPV1 receptor prevents its activation by agonists, thereby blocking the influx of cations and subsequent downstream signaling that leads to the sensation of pain and inflammation.

TRPV1 Inhibition by **Isovelleral**

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isovellaral | C15H20O2 | CID 37839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Iso-isovellaral | C15H20O2 | CID 163806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific_rotation [chemeurope.com]
- 16. acm.or.kr [acm.or.kr]
- 17. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13Carbon NMR [chem.ch.huji.ac.il]

- To cite this document: BenchChem. [An In-depth Technical Guide to Isovellar: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219049#physical-and-chemical-properties-of-isovellar>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com